molecular formula C8H5IN2O B113235 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 900514-07-0

3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No. B113235
M. Wt: 272.04 g/mol
InChI Key: DLDQOJMZUSYGSE-UHFFFAOYSA-N
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Description

“3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde” is a chemical compound with the empirical formula C8H5IN2O . It has a molecular weight of 272.04 . This compound is a solid and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde” can be represented by the SMILES string Ic1c[nH]c2ncc(C=O)cc12 . The InChI representation is 1S/C8H5IN2O/c9-7-3-11-8-6(7)1-5(4-12)2-10-8/h1-4H,(H,10,11) .


Physical And Chemical Properties Analysis

“3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde” is a solid . It has a molecular weight of 272.04 . The compound’s exact physical and chemical properties are not provided by Sigma-Aldrich .

Scientific Research Applications

Kinase Inhibitors

Heterocyclic compounds, such as pyrazolo[3,4-b]pyridines, which share structural similarities with 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, are extensively explored for their potential as kinase inhibitors. These compounds can adopt multiple binding modes to interact with kinases, making them versatile scaffolds in drug design. The ability of these scaffolds to form hydrogen bond donor-acceptor pairs is crucial for their activity as kinase inhibitors, particularly at the hinge region of kinases. This interaction is a common feature among kinase inhibitors and allows for the elaboration of these heterocycles to form additional interactions within the kinase pocket, thereby providing potency and selectivity (Wenglowsky, 2013).

Drug Discovery and Biological Activity

The five-membered pyrrolidine ring, another related scaffold, underscores the broad applicability of heterocyclic compounds in drug discovery. Its saturated nature allows for efficient exploration of pharmacophore space, contributing to stereochemistry and offering increased three-dimensional coverage through a phenomenon known as "pseudorotation." Bioactive molecules characterized by the pyrrolidine ring have demonstrated target selectivity across a range of biological activities. This versatility underscores the potential of incorporating 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde into novel biologically active compounds (Petri et al., 2021).

Agrochemicals

Pyridine-based compounds, including structures related to 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, have been identified as crucial scaffolds in the development of agrochemicals. These compounds serve as fungicides, insecticides, acaricides, and herbicides. The exploration of Intermediate Derivatization Methods (IDMs) has been highlighted as a promising approach to enhance the efficiency of discovering novel lead compounds in the agrochemical domain. This methodological approach aims to expedite the research phase to address market demands rapidly, indicating the potential of heterocyclic compounds in meeting global agricultural challenges (Guan et al., 2016).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) . It’s classified as Acute Tox. 4 Oral and Skin Sens. 1 for hazard classifications .

properties

IUPAC Name

3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-7-3-11-8-6(7)1-5(4-12)2-10-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDQOJMZUSYGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640108
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

CAS RN

900514-07-0
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900514-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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